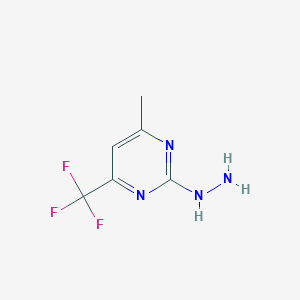

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a hydrazino group attached to the pyrimidine ring, which is further substituted with methyl and trifluoromethyl groups. This structure allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives of 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine has been reported through various methods. For instance, the regiospecific cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 6-trifluoro(chloro)methyl-2-hydrazine pyrimidines leads to the formation of novel trifluoro(chloro)methylated pyrimidines . Additionally, the synthesis of 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles has been achieved using 2-amino-4-(dialkylamino)-6-hydrazino-5-pyrimidinecarbonitriles as key intermediates . These methods demonstrate the versatility of the hydrazino group in facilitating the construction of complex pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine derivatives has been elucidated using techniques such as X-ray crystallography and molecular orbital calculations. For example, the crystal structure of 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidines has been determined, and their aromatic character has been analyzed using AM1 calculations and HOMA calculations to determine the aromaticity of the pyrimidine and phenyl rings .

Chemical Reactions Analysis

The reactivity of 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine allows for its involvement in various chemical reactions. Cyclization reactions with α-haloketones and nitrous acid have been used to synthesize novel heterocyclic triazines and tetrazole systems . Furthermore, the compound has been used to synthesize isomeric structures of pyrimido[2,1-c][1,2,4]triazines with biocidal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of the trifluoromethyl group can significantly affect the compound's lipophilicity and electronic properties, which are important in drug design. The crystal structure and antiproliferative activity of a thieno[3,2-d]pyrimidine derivative have been studied, revealing distinct inhibition effects on various cancer cell lines . Additionally, the regioselective covalent hydration of pyrimidine-5-carboxylic acids has been investigated, demonstrating the influence of methyl substitution on hydration sites .

科学的研究の応用

Specific Scientific Field

This compound is used in the agrochemical and pharmaceutical industries .

Summary of the Application

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used in the synthesis of trifluoromethylpyridines, which are important ingredients for the development of many agrochemical and pharmaceutical compounds .

Methods of Application or Experimental Procedures

The synthesis of trifluoromethylpyridines involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Results or Outcomes

The presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridines bestows many of the distinctive physical–chemical properties observed with this class of compounds . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

2. Simultaneous Determination of Testosterone and Dihydrotestosterone

Specific Scientific Field

This compound is used in biochemistry for hormone analysis .

Summary of the Application

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine may be used as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum .

Methods of Application or Experimental Procedures

The compound is used as a derivatization reagent . Unfortunately, the specific experimental procedures were not detailed in the sources.

Safety And Hazards

特性

IUPAC Name |

[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4/c1-3-2-4(6(7,8)9)12-5(11-3)13-10/h2H,10H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRUGMLGGKVKNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427004 |

Source

|

| Record name | 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |

CAS RN |

123024-52-2 |

Source

|

| Record name | 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。